5-Amino-2-(cyclopropylmethyl)phenol
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Overview
Description
5-Amino-2-(cyclopropylmethyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group at the 5th position and a cyclopropylmethyl group at the 2nd position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(cyclopropylmethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of a suitable precursor, such as 2-(cyclopropylmethyl)phenol, with an appropriate amine source under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce nitro, sulfonyl, or halogen groups onto the aromatic ring.
Scientific Research Applications
5-Amino-2-(cyclopropylmethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-2-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds or engage in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 5-Amino-2-methylphenol
- 5-Amino-2-hydroxyphenylmethanone
- 5-Amino-2-hydroxybenzylideneamino
Comparison: 5-Amino-2-(cyclopropylmethyl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to similar compounds. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-amino-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H13NO/c11-9-4-3-8(10(12)6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5,11H2 |
InChI Key |
IQWIBFDGKPOFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
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